8-Iodo-4-isopropylquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12IN |
|---|---|
Molecular Weight |
297.13 g/mol |
IUPAC Name |
8-iodo-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12IN/c1-8(2)9-6-7-14-12-10(9)4-3-5-11(12)13/h3-8H,1-2H3 |
InChI Key |
SYZGOYPBFDQKBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC=C(C2=NC=C1)I |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 8 Iodo 4 Isopropylquinoline
Reactivity of the Aryl Iodide Moiety in the Quinoline (B57606) Framework
The carbon-iodine (C-I) bond at the 8-position of the quinoline ring is the most reactive site for many synthetic transformations. Aryl iodides are highly prized substrates in organic synthesis due to the C-I bond's relatively low bond dissociation energy and the iodide's excellent leaving group ability, which facilitate reactions like oxidative addition to metal centers.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl iodides are among the most reactive coupling partners for these transformations. fishersci.co.uk The general reactivity trend for aryl halides in these reactions is I > Br > OTf >> Cl. fishersci.co.uk
The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is readily applicable to 8-iodoquinoline (B173137) derivatives. fishersci.co.uklibretexts.org For instance, the Suzuki-Miyaura cross-coupling of 8-iodoquinolin-4(1H)-one has been successfully used to synthesize novel benzothiadiazole luminogens, demonstrating the viability of this reaction at the C-8 position. researchgate.net This indicates that 8-Iodo-4-isopropylquinoline would be an excellent substrate for creating biaryl structures by coupling with various aryl or vinyl boronic acids and esters. nih.govcommonorganicchemistry.com
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Given the high reactivity of aryl iodides, this compound is expected to undergo Heck coupling efficiently with a range of mono- and disubstituted alkenes, providing access to 8-alkenyl-4-isopropylquinolines. wikipedia.orgyoutube.com
The Sonogashira reaction is a palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly effective with aryl iodides and proceeds under mild conditions. wikipedia.orgorganic-chemistry.org The reactivity of iodo-substituted quinolines in this reaction has been established; for example, in substrates containing both bromo and iodo substituents, the Sonogashira coupling occurs selectively at the more reactive iodo-substituted position. libretexts.org This selectivity underscores the suitability of this compound for the synthesis of 8-alkynyl-4-isopropylquinolines.
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the reactivity of organozinc compounds. wikipedia.orgresearchgate.net Aryl iodides are effective substrates, and improved catalyst systems have been developed that facilitate the coupling of previously challenging substrates. researchgate.netnih.gov Therefore, this compound can be expected to couple efficiently with various alkyl-, vinyl-, or aryl-zinc reagents.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides
| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Mild conditions, high functional group tolerance, commercially available reagents. fishersci.co.uk |
| Heck | Alkene | Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Forms substituted alkenes, often with high stereoselectivity. wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine base | Mild conditions, direct synthesis of arylalkynes. wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc reagent | Pd(0) or Ni(0) complex | High reactivity of organozinc reagent, broad scope. wikipedia.orgorganic-chemistry.org |
Copper-catalyzed or mediated coupling reactions, such as the Ullmann condensation, are classical methods for forming carbon-heteroatom bonds and have seen significant modern advancements. researchgate.netresearchgate.net These reactions are particularly useful for creating C-N, C-O, and C-S bonds. Aryl iodides are excellent substrates for these transformations, often reacting under milder conditions than the corresponding bromides or chlorides. rsc.orgorganic-chemistry.org
Copper(I) iodide is a common catalyst, often used with a ligand such as 1,10-phenanthroline, and a base. organic-chemistry.org Such systems have been shown to effectively couple aryl iodides with a wide variety of amines, amides, and hydroxylamines, tolerating numerous functional groups. rsc.orgorganic-chemistry.org It is therefore highly probable that this compound could be successfully coupled with various nitrogen, oxygen, or sulfur nucleophiles using modern copper-catalyzed protocols to yield the corresponding 8-substituted quinoline derivatives. nih.gov
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. The quinoline ring system is inherently electron-deficient due to the electronegative nitrogen atom, which can facilitate SNAr reactions, particularly at the 2- and 4-positions. nih.gov However, the C-8 position is part of the carbocyclic (benzene) ring. The nitrogen atom's electron-withdrawing effect is less pronounced at this position, and there are no other activating groups ortho or para to the iodine atom. Consequently, direct nucleophilic aromatic substitution of the iodide at the C-8 position of this compound is expected to be challenging under standard SNAr conditions. nih.gov Such a transformation would likely require harsh reaction conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates.
Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For aryl iodides, this transformation can be accomplished using a variety of methods. Catalytic hydrogenation is a common approach, typically employing a palladium catalyst (e.g., palladium on carbon, Pd/C) and a source of hydrogen gas or a hydrogen donor like ammonium (B1175870) formate.
Other methods include the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) with catalytic additives, or dissolving metal reductions. The choice of reagent and conditions can be influenced by the presence of other functional groups within the molecule. Given the general effectiveness of these methods for aryl iodide reduction, it is anticipated that the iodo group in this compound can be selectively removed to yield 4-isopropylquinoline. nih.gov
Reactivity of the Quinoline Nitrogen Atom and Ring System
The quinoline ring is a bicyclic heteroaromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom imparts a degree of electron deficiency to the ring system, particularly the pyridine part, making it less reactive towards electrophiles than benzene but more susceptible to nucleophilic attack at certain positions.
Electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring occurs preferentially on the electron-richer carbocyclic (benzene) ring rather than the electron-deficient pyridinic ring. wikipedia.orgmasterorganicchemistry.com Theoretical and experimental studies show that substitution is strongly favored at the C-5 and C-8 positions, as attack at these sites leads to the formation of a more stable cationic intermediate (a Wheland intermediate) where the aromaticity of the other ring is preserved. reddit.comquimicaorganica.org
4-isopropyl group: This is an alkyl group, which acts as a weak electron-donating group through induction. It is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself (C-3 and C-5).
8-iodo group: Halogens are deactivating groups due to their electron-withdrawing inductive effect, but they are ortho and para directors because of their ability to donate a lone pair of electrons through resonance. The iodo group at C-8 would direct incoming electrophiles to the ortho (C-7) and para (C-6, though this is less influential across the ring system) positions.
Considering these factors for an electrophilic attack on the carbocyclic ring:
Attack at C-5 is favored by the inherent reactivity of the quinoline nucleus and is also an ortho position to the activating isopropyl group.
Attack at C-7 is an ortho position to the deactivating iodo group.
Given that the C-5 position is activated by the isopropyl group and is an inherently favored site for substitution on the quinoline ring, it is the most probable location for electrophilic aromatic substitution reactions such as nitration, sulfonation, or halogenation.
Nucleophilic Attack and Addition Reactions on the Quinoline Ring
The quinoline ring system, being an electron-deficient heterocycle, is susceptible to nucleophilic attack. This reactivity is particularly pronounced at the C2 and C4 positions, which are ortho and para to the ring nitrogen, respectively. The presence of the electron-withdrawing nitrogen atom reduces the electron density at these positions, making them electrophilic.
Nucleophilic addition reactions typically occur at positions 2 and 4. quimicaorganica.org The regioselectivity of the attack can be influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor attack at the C2 position. Softer nucleophiles may exhibit different selectivity. For the addition to proceed, the delocalization of the negative charge onto the ring nitrogen is a critical step in the mechanism. quimicaorganica.org Subsequent rearomatization, often facilitated by an oxidizing agent, can lead to a formal nucleophilic substitution product.
While specific studies on this compound are not prevalent, the general mechanism involves the attack of a nucleophile (Nu⁻) on either the C2 or C4 position, leading to a resonance-stabilized anionic intermediate.
Table 1: Regioselectivity of Nucleophilic Addition on the Quinoline Ring (General Examples)
| Nucleophile Type | Predominant Position of Attack | Notes |
|---|---|---|
| Hard Nucleophiles (e.g., R-Li) | C2 | Often requires subsequent oxidation to restore aromaticity. |
| Hydride (e.g., LiAlH₄) | C2 | Leads to the formation of 1,2-dihydroquinoline. quimicaorganica.org |
The substituents on this compound would likely exert electronic and steric influences. The 4-isopropyl group, being a weak electron-donating group, might slightly deactivate the C4 position towards nucleophilic attack compared to an unsubstituted quinoline. Conversely, the bulky nature of the isopropyl group could sterically hinder the approach of nucleophiles at the C4 position. The 8-iodo group is electronically distant and would primarily exert a steric effect, potentially influencing the conformation of reactants approaching the heterocyclic ring.
N-Functionalization and Quaternization Reactions
The nitrogen atom in the quinoline ring possesses a lone pair of electrons that is not part of the aromatic π-system, making it basic and nucleophilic. nih.gov Consequently, it readily reacts with electrophiles, most notably in N-alkylation reactions to form quaternary quinolinium salts. This process is known as quaternization.
Quaternization significantly alters the electronic properties of the quinoline ring, making it much more electron-deficient and thus more susceptible to nucleophilic attack. The reaction is typically achieved by treating the quinoline with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent. google.com
For this compound, the reaction with an alkylating agent like methyl iodide would yield the corresponding 1-methyl-8-iodo-4-isopropylquinolinium iodide.
Reaction Scheme: Quaternization of this compound
The rate and success of the quaternization can be influenced by several factors:
Steric Hindrance: The presence of the 8-iodo group introduces significant steric bulk around the nitrogen atom. This could potentially hinder the approach of the alkylating agent, possibly requiring more forcing reaction conditions compared to an unhindered quinoline. Studies on substituted pyridines have shown that substituents adjacent to the nitrogen can decrease reaction yields. nih.gov
Basicity: The electronic effects of the 4-isopropyl and 8-iodo groups can modify the basicity of the nitrogen atom, although this effect is generally less pronounced than steric hindrance in quaternization reactions.
Solvent: The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF), chloroform, or dimethyl sulfoxide (B87167) (DMSO) often being effective. google.com
Table 2: Conditions for Quaternization of Substituted Quinolines (Analogous Examples)
| Quinoline Substrate | Alkylating Agent | Solvent | Product Yield | Reference |
|---|---|---|---|---|
| Quinoline Oligomer | Benzyl Chloride | Toluene | 80% | google.com |
| Quinoline Oligomer | Benzyl Chloride | Chloroform | 75% | google.com |
Transformations Involving the 4-isopropyl Group: Functionalization and Derivatization
The isopropyl group at the C4 position offers another site for chemical modification. As an alkyl substituent on an aromatic ring, its reactivity is dominated by reactions at the benzylic position—the carbon atom directly attached to the quinoline ring. This position is activated by the aromatic system.
A primary transformation is the oxidation of the isopropyl group. Under strong oxidizing conditions, such as with hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), alkyl groups on aromatic rings that possess at least one benzylic hydrogen can be oxidized to a carboxylic acid. youtube.com In this case, the 4-isopropyl group would be converted to a 4-carboxy group, yielding 8-iodoquinoline-4-carboxylic acid. This reaction proceeds by munching away all carbons of the alkyl chain except for the one attached to the ring. youtube.com
Reaction Scheme: Oxidation of the 4-isopropyl Group
Another potential reaction is nitrodeisopropylation, where treatment with nitrating agents leads to the replacement of the isopropyl group with a nitro group. rsc.org This reaction is a type of ipso-substitution and is observed in the nitration of other isopropyl-substituted aromatic compounds.
Functionalization via free-radical halogenation at the benzylic position is also conceivable, although this can be less selective. The introduction of functionality allows for a wide range of subsequent derivatizations, transforming the alkyl side chain into various other groups.
Multi-Component Reactions (MCRs) and Cascade Processes Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. beilstein-journals.orgjocpr.com In the context of quinoline chemistry, MCRs are predominantly used for the synthesis of the quinoline scaffold itself, rather than using a pre-formed quinoline as a building block. mdpi.com
Classic MCRs that produce quinolines include:
Combes quinoline synthesis: The reaction of anilines with β-diketones.
Doebner-von Miller reaction: The reaction of anilines with α,β-unsaturated carbonyl compounds.
Friedländer synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl.
Therefore, finding MCRs or cascade processes where this compound acts as a starting material is highly unlikely based on current literature. Instead, this specific molecule would be considered a target for synthesis via an MCR approach, for example, by using 2-iodoaniline (B362364) as a starting component.
However, the functional groups on this compound do offer potential for subsequent cascade reactions. For instance, the C8-iodo group is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A cascade process could be envisioned where a cross-coupling reaction at the C8 position is followed by an intramolecular cyclization involving the 4-isopropyl group or another substituent introduced onto the nitrogen atom. Such a process would be a custom-designed sequence rather than a standard named MCR.
Advanced Applications of 8 Iodo 4 Isopropylquinoline in Chemical Sciences
Role as a Key Intermediate in Complex Organic Synthesis
8-Iodo-4-isopropylquinoline serves as a highly versatile scaffold in organic synthesis due to the presence of two key reactive sites: the quinoline (B57606) ring system and the strategically positioned iodine atom. The iodine at the C-8 position is particularly significant as it acts as a versatile synthetic handle, enabling a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse functional groups and the construction of complex molecular architectures that would be challenging to assemble through other methods.
Synthesis of Densely Functionalized Quinoline Derivatives
The C-I bond at the 8-position of the quinoline is readily activated by transition metal catalysts (e.g., palladium, copper), making it an ideal substrate for creating new carbon-carbon and carbon-heteroatom bonds. This capability allows chemists to systematically modify the quinoline core, leading to the generation of libraries of "densely functionalized" derivatives with tailored electronic, steric, and pharmacological properties. The synthesis of quinoline derivatives is a major focus in medicinal chemistry due to their presence in numerous bioactive compounds. mdpi.com Established synthetic methods for quinolines include Skraup, Doebner–von Miller, and Friedlander syntheses. mdpi.com However, the post-functionalization of a pre-formed quinoline core like this compound offers a more convergent and flexible approach.
Key cross-coupling reactions leveraging the iodo group include:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, attaching new aryl or alkyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further reactions like click chemistry. nih.gov
Heck Coupling: Reaction with alkenes to append vinyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing substituted amino groups.
Stille Coupling: Reaction with organostannanes to form C-C bonds.
Chan-Lam Coupling: A copper-catalyzed method to form C-O, C-N, or C-S bonds. mdpi.com
The isopropyl group at the C-4 position, while less reactive, provides steric bulk that can influence the conformation of the molecule and its derivatives. It also enhances solubility in organic solvents, which is a practical advantage for synthesis and purification.
| Reaction Type | Reactant Partner | Bond Formed | Introduced Functional Group |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | C-C | Aryl group |
| Sonogashira Coupling | R-C≡CH | C-C (sp) | Alkynyl group |
| Heck Coupling | H₂C=CHR | C-C (sp²) | Vinyl group |
| Buchwald-Hartwig Amination | R₂NH | C-N | Amino group |
| Stille Coupling | R-Sn(Bu)₃ | C-C | Alkyl/Aryl group |
Building Block for Polycyclic Aromatic Hydrocarbons and Heterocycles
Beyond simple substitution, this compound is a valuable building block for constructing larger, fused-ring systems such as polycyclic aromatic hydrocarbons (PAHs) and extended polycyclic heterocycles. nih.gov PAHs are compounds with two or more fused aromatic rings, and their derivatives are studied for their unique electronic and photophysical properties. nih.gov
The synthetic strategies to achieve this often involve a two-fold reaction sequence utilizing the iodo group. For instance, a Sonogashira coupling can introduce an alkyne, which can then undergo an intramolecular cyclization or annulation reaction to form a new ring fused to the quinoline backbone. Similarly, a Suzuki coupling with a suitably ortho-functionalized aryl boronic acid can be followed by an intramolecular cyclization to build a new ring system. These methods allow for the regioselective construction of complex polycyclic structures that are of interest in materials science and medicinal chemistry.
Applications in Catalysis and Ligand Design
The unique electronic and steric properties of the 4-isopropylquinoline framework make it an attractive scaffold for the design of specialized ligands for catalysis. The quinoline nitrogen atom is a Lewis basic site capable of coordinating to metal centers, while the C-8 iodo-substituent provides a reactive center for elaboration into more complex ligand architectures.
Precursor for Novel Ligand Architectures (e.g., N-Heterocyclic Carbenes, Chelating Ligands)
This compound can be transformed into sophisticated ligands for metal-catalyzed reactions. Two prominent examples of ligand classes that can be derived from this precursor are chelating ligands and N-Heterocyclic Carbenes (NHCs).
Chelating Ligands: By replacing the iodine atom with another donor group (containing N, P, O, or S atoms) through cross-coupling reactions, bidentate or tridentate ligands can be synthesized. In these ligands, the quinoline nitrogen and the newly introduced donor atom can bind simultaneously to a metal center, forming a stable chelate ring. This chelation effect often enhances the stability and modulates the reactivity of the resulting metal catalyst.
N-Heterocyclic Carbene (NHC) Precursors: NHCs are a class of carbon-based ligands that form very strong bonds to metal centers, leading to highly stable and active catalysts. nih.govbeilstein-journals.org A common route to NHCs involves the deprotonation of an azolium salt precursor. nih.govresearchgate.net this compound can be envisioned as a starting point for a multi-step synthesis of a quinoline-annulated NHC precursor. A plausible route involves converting the iodo group to an amino group, which is then used to construct an adjacent imidazole or imidazoline ring, ultimately forming a quinoline-fused imidazolium salt. Deprotonation of this salt would yield a novel NHC whose electronic properties are tuned by the fused quinoline ring.
| Ligand Type | Synthetic Strategy from this compound | Key Feature |
|---|---|---|
| Bidentate N,N-Ligand | Buchwald-Hartwig amination with 2-aminopyridine | Chelation via quinoline-N and pyridine-N |
| Bidentate N,P-Ligand | Coupling with a phosphine-containing reagent (e.g., HPPh₂) | Chelation via quinoline-N and phosphorus atom |
| NHC Precursor (Imidazolium Salt) | Multi-step sequence: amination, then annulation to form imidazole ring | Forms strong σ-donor NHC ligand upon deprotonation |
Components in Homogeneous and Heterogeneous Catalysis
Ligands derived from this compound can be employed in both homogeneous and heterogeneous catalysis.
Homogeneous Catalysis: In this mode, the metal complex bearing the quinoline-based ligand is soluble in the reaction medium, existing in the same phase as the reactants. fiveable.mesavemyexams.com This allows for high catalyst activity and selectivity due to the well-defined molecular nature of the catalytic species. rsc.org However, separating the catalyst from the product can be challenging. rsc.org
Heterogeneous Catalysis: To overcome the separation challenge, the homogeneous catalyst can be immobilized on a solid support, creating a heterogeneous catalyst. wikipedia.org The iodo-functional group on the original quinoline scaffold is useful here, as it can be used to anchor the molecule (or its resulting metal complex) to a solid surface like silica, alumina, or a polymer resin. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst, such as easy separation and recyclability. rsc.orgwikipedia.org
Contributions to Materials Science and Engineering
The rigid, planar, and π-conjugated structure of the quinoline ring system makes its derivatives promising candidates for advanced materials. This compound serves as a key building block for creating functional materials where its specific substitution pattern can be used to fine-tune material properties.
The extended π-system of the quinoline core is conducive to charge transport, making its derivatives suitable for applications in organic electronics. The ability to functionalize the C-8 position via the iodo group allows for the systematic modification of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy-level tuning is critical for designing materials for specific applications:
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives can be used as host materials, emitter materials, or electron-transport materials in OLED devices. The isopropyl group can improve the material's solubility and film-forming properties, which are crucial for device fabrication.
Organic Field-Effect Transistors (OFETs): The ability to form ordered structures through π-π stacking is important for charge mobility in OFETs. The steric bulk of the isopropyl group and the functionalization at the C-8 position can be used to control the solid-state packing of the molecules.
Chemical Sensors: The quinoline nitrogen can act as a binding site for metal ions or other analytes. Upon binding, the electronic structure of the quinoline ring can be perturbed, leading to a change in its fluorescence or absorption spectrum. This change can be used as a sensing signal. Functionalization at the C-8 position can be used to introduce additional binding sites or to immobilize the sensor molecule on a surface.
| Application Area | Role of Quinoline Core | Role of Substituents (Iodo and Isopropyl) |
|---|---|---|
| Organic Electronics (OLEDs, OFETs) | π-conjugated system for charge transport and luminescence | Iodo group allows tuning of electronic properties via coupling; Isopropyl group enhances solubility and influences packing. |
| Chemical Sensors | Fluorescent signaling unit and analyte binding site (N atom) | Iodo group allows for immobilization on surfaces or introduction of secondary binding sites. |
| Functional Polymers | Incorporation as a rigid, photoactive monomer unit | Iodo group serves as a point for polymerization (e.g., via Suzuki polycondensation). |
Building Blocks for Optoelectronic Materials (e.g., Fluorescent Dyes, Organic Semiconductors)
The inherent fluorescence of the quinoline ring system makes its derivatives attractive candidates for the development of optoelectronic materials. The photophysical properties of these molecules can be modulated by the introduction of various functional groups. The isopropyl group at the 4-position of this compound can enhance solubility in organic solvents, a crucial factor for the processability of organic electronic devices.
Quinoline-based fluorescent small molecules are increasingly being explored for live-cell imaging and as probes. nih.govnih.gov The design of such molecules often involves creating a scaffold that can be readily functionalized to optimize its properties for specific imaging applications. nih.gov The presence of the iodine atom in this compound offers a site for further chemical modification through cross-coupling reactions, allowing for the attachment of other chromophores or functional moieties to create novel fluorescent dyes with tailored absorption and emission characteristics. nih.gov
In the realm of organic semiconductors, chemical doping is a key strategy to improve device performance. icmab.es Iodine has been successfully used as a p-dopant for organic semiconductor thin films, leading to enhanced device mobility and reduced contact resistance. icmab.esbohrium.com The presence of an iodine atom directly on the quinoline scaffold in this compound could facilitate intramolecular or intermolecular charge transfer processes, potentially enhancing its semiconducting properties. While direct studies on this specific compound are limited, the principle of using iodinated organic molecules in semiconductor applications is established. icmab.esbohrium.com
Table 1: Potential Photophysical Properties of this compound Derivatives for Optoelectronics
| Derivative | Predicted λmax (abs) (nm) | Predicted λmax (em) (nm) | Potential Application |
| Core this compound | 320-350 | 400-450 | Blue-emitting material |
| Donor-substituted derivative | 380-420 | 480-550 | Green-emitting material |
| Acceptor-substituted derivative | 450-500 | 550-650 | Red-emitting material |
Note: The data in this table is hypothetical and based on the general photophysical properties of functionalized quinoline derivatives.
Development of Supramolecular Assemblies and Frameworks
The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. Halogen bonding is a highly directional and specific non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. youtube.com The iodine atom in this compound can act as a potent halogen bond donor, directing the self-assembly of molecules into well-defined supramolecular architectures. nih.govmdpi.com
The formation of these assemblies is influenced by the steric hindrance of the isopropyl group, which can control the packing of the molecules in the solid state. This controlled assembly can lead to the formation of materials with interesting properties, such as porous frameworks or liquid crystals. The study of 8-hydroxyquinoline derivatives has shown their utility in constructing 3D supramolecular architectures through non-covalent interactions like π-π stacking and hydrogen bonding. nih.govresearchgate.net Similarly, iodo-quinoline derivatives have been shown to form dense three-dimensional supramolecular networks. nih.gov The interplay of halogen bonding, π-π stacking, and van der Waals forces in this compound could lead to the formation of novel supramolecular structures with potential applications in areas such as gas storage, separation, and catalysis.
Table 2: Comparison of Non-Covalent Interactions in Supramolecular Assembly
| Interaction Type | Strength (kcal/mol) | Directionality | Key Feature in this compound |
| Halogen Bonding | 1-40 | High | Enabled by the iodine atom. mdpi.com |
| π-π Stacking | 2-10 | Moderate | Arises from the quinoline ring system. nih.gov |
| van der Waals | < 1 | Low | Contribution from the isopropyl group. |
Utility in Advanced Analytical Methodologies
As a Derivatizing Agent for Enhanced Detection
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are more suitable for analysis by a particular method. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components of a mixture. However, some analytes lack a chromophore or fluorophore, making them difficult to detect using common HPLC detectors. nih.govlibretexts.org
Derivatizing agents that introduce a UV-absorbing or fluorescent tag onto the analyte molecule can significantly enhance detection sensitivity. thermofisher.com Quinoline-based reagents, such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), have been successfully used for the pre-column derivatization of aliphatic amines, allowing for their sensitive detection by HPLC with fluorescence detection. sigmaaldrich.com The reactivity of the quinoline ring in this compound could be exploited to develop it as a derivatizing agent. For instance, the iodine atom could be substituted via a nucleophilic aromatic substitution reaction with an amine-containing analyte, thereby tagging the analyte with the quinoline fluorophore for enhanced detection.
Table 3: Potential Derivatization Reactions with this compound
| Analyte Functional Group | Potential Reaction Type | Detection Method |
| Primary/Secondary Amine | Nucleophilic Aromatic Substitution | HPLC-UV/Fluorescence |
| Thiol | Palladium-catalyzed cross-coupling | HPLC-UV/Fluorescence |
| Alkyne | Sonogashira coupling | HPLC-UV/Fluorescence |
As a Reference Standard in Chromatographic and Spectrometric Analysis
Accurate and reliable analytical measurements depend on the availability of high-purity reference standards. scbt.com A reference standard is a highly purified compound that is used to calibrate an analytical instrument or to validate an analytical method. Given its unique molecular structure and mass, this compound has the potential to serve as a reference standard in various analytical techniques, particularly in chromatography and mass spectrometry.
In gas chromatography (GC) and high-performance liquid chromatography (HPLC), a reference standard is used to determine the retention time and response factor of an analyte. oup.comnih.gov The presence of both a halogen and a specific alkyl group provides a distinct retention behavior for this compound on various chromatographic columns. Methods for the gas chromatographic analysis of halogenated quinoline compounds have been developed, indicating their suitability for such techniques. oup.com
In mass spectrometry (MS), the presence of an iodine atom in this compound would result in a characteristic isotopic pattern for the molecular ion, aiding in its identification and confirmation. libretexts.orglibretexts.org The fragmentation pattern of the quinoline core upon ionization is also well-studied, providing further structural information. rsc.org The high purity and stability of this compound would make it an excellent internal or external standard for the quantification of other quinoline derivatives or halogenated compounds in complex matrices.
Table 4: Analytical Characteristics of this compound as a Potential Reference Standard
| Analytical Technique | Key Property | Application |
| HPLC | Defined retention time, UV absorbance | Method validation, quantification |
| GC | Defined retention time | Qualitative and quantitative analysis |
| Mass Spectrometry | Unique molecular weight and isotopic pattern | Compound identification, structural elucidation |
| NMR Spectroscopy | Characteristic chemical shifts and coupling constants | Purity assessment, structural confirmation |
Advanced Spectroscopic and Structural Methodologies for Investigating the Synthesis and Reactivity of 8 Iodo 4 Isopropylquinoline
Strategic Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Pathway Elucidation and Product Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For 8-Iodo-4-isopropylquinoline, NMR is crucial for unequivocally confirming its successful synthesis and for distinguishing it from potential isomers and byproducts.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the isopropyl group. The aromatic region (typically δ 7.0-9.0 ppm) would display a set of multiplets corresponding to the five protons on the quinoline ring system. The iodine atom at the C8 position and the isopropyl group at the C4 position induce specific chemical shift changes and coupling patterns that are key to confirming the substitution pattern. The isopropyl group would present as a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃), a characteristic and easily identifiable pattern. chemicalbook.comhmdb.ca
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. The spectrum for this compound would show nine signals for the quinoline core carbons and two signals for the isopropyl group carbons. The carbon atom bonded to the highly electronegative iodine (C8) is expected to have a significantly shifted signal, often to a lower field (higher ppm value) compared to an unsubstituted carbon, though heavy atom effects can sometimes be complex. chemicalbook.comchemicalbook.com The signals for the aromatic carbons provide a fingerprint of the substitution pattern, which can be compared against theoretical calculations and data from related quinoline derivatives to confirm the structure. tsijournals.com
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established data for quinoline and substituent effects. chemicalbook.comhmdb.caconsensus.appchemicalbook.com
Predicted ¹H NMR Data for this compound Data predicted based on known substituent effects on the quinoline scaffold.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 | ~8.8 | d | ~4.5 |
| H3 | ~7.4 | d | ~4.5 |
| H5 | ~8.0 | d | ~8.5 |
| H6 | ~7.5 | t | ~7.8 |
| H7 | ~8.2 | d | ~7.5 |
| CH (isopropyl) | ~3.2 | sept | ~6.9 |
| CH₃ (isopropyl) | ~1.3 | d | ~6.9 |
Predicted ¹³C NMR Data for this compound Data predicted based on known substituent effects on the quinoline scaffold.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~150 |
| C3 | ~121 |
| C4 | ~158 |
| C4a | ~125 |
| C5 | ~130 |
| C6 | ~128 |
| C7 | ~135 |
| C8 | ~95 |
| C8a | ~148 |
| CH (isopropyl) | ~34 |
| CH₃ (isopropyl) | ~23 |
Mass Spectrometry Techniques for Mechanistic Interrogation and Identification of Intermediates and Products
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. uni-saarland.de
Upon ionization, typically via electron impact (EI), the molecule forms a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound (297.16 g/mol ). The high energetic state of the molecular ion often leads to its fragmentation into smaller, charged species. The pattern of these fragments provides a roadmap of the molecule's structure, as bonds break in predictable ways to form more stable ions. chemguide.co.uklibretexts.orglibretexts.org
For this compound, several key fragmentation pathways are anticipated:
Loss of Iodine: The carbon-iodine bond is relatively weak and its cleavage results in the loss of an iodine radical (•I, 127 g/mol ), leading to a prominent peak at m/z 170. This fragment corresponds to the [4-isopropylquinoline]⁺ cation.
Benzylic Cleavage: Loss of a methyl radical (•CH₃, 15 g/mol ) from the isopropyl group is a highly favorable process, as it generates a stable secondary benzylic-type carbocation. This would result in a significant peak at m/z 282 (M-15). cdnsciencepub.com
Loss of the Isopropyl Group: Cleavage of the entire isopropyl group as a radical (•CH(CH₃)₂, 43 g/mol ) can also occur, leading to a fragment at m/z 254, corresponding to the [8-iodoquinoline]⁺ cation. libretexts.org
Loss of HCN: A characteristic fragmentation of the quinoline ring itself is the loss of a neutral hydrogen cyanide (HCN, 27 g/mol ) molecule, which can occur from various fragments. mcmaster.ca
High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent ion and its fragments with very high accuracy, further confirming the identity of the product and any detected intermediates.
Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 297 | [C₁₂H₁₂IN]⁺• | Molecular Ion (M⁺•) |
| 282 | [C₁₁H₉IN]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group. [M-15]⁺ |
| 254 | [C₉H₆IN]⁺• | Loss of a propylene (B89431) molecule (C₃H₆) via rearrangement, or loss of the isopropyl radical. |
| 170 | [C₁₂H₁₂N]⁺ | Loss of an iodine radical (•I). [M-127]⁺ |
| 155 | [C₁₁H₉N]⁺ | Loss of a methyl radical from the m/z 170 fragment. |
X-ray Crystallography in Defining Molecular Architecture and Intermolecular Interactions of Derivatives
For derivatives of this compound, X-ray crystallography would reveal the planarity of the quinoline ring system and the orientation of the isopropyl and iodo substituents. Crucially, this technique elucidates the intermolecular interactions that govern how molecules pack together in a crystal lattice. Several key interactions would be expected to dictate the supramolecular architecture:
π-π Stacking: The planar, aromatic quinoline core is prone to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing significantly to crystal stability.
Halogen Bonding: The iodine atom at the C8 position is a potent halogen bond donor. nih.gov This is a highly directional, non-covalent interaction where the electrophilic region on the iodine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of another quinoline ring (C-I···N) or a solvent molecule. nih.govresearchgate.netmdpi.com The strength and geometry of these bonds are key factors in crystal engineering. chemrxiv.org
Van der Waals Forces: Weaker, non-specific van der Waals forces, particularly involving the hydrophobic isopropyl groups, would also play a role in optimizing the crystal packing.
Analysis of the crystal structures of iodo-substituted quinoline derivatives provides critical insights into how these molecules recognize each other and self-assemble, which can influence physical properties like melting point and solubility. researchgate.netnih.gov
Utilization of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reactivity Assessments and Real-Time Reaction Monitoring
IR and UV-Vis spectroscopy are valuable tools for functional group identification and for monitoring the progress of chemical reactions.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent method for qualitative analysis. The IR spectrum of this compound would be expected to show several key absorption bands:
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). chegg.com
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹) corresponding to the isopropyl group.
C=C and C=N Stretching: A series of sharp peaks in the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic system. mdpi.comastrochem.orgresearchgate.net
C-H Bending: In-plane and out-of-plane bending vibrations in the 1000-1400 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.
C-I Stretch: A low-frequency absorption, typically in the 500-600 cm⁻¹ range, which can confirm the presence of the iodo-substituent.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions in conjugated systems. Quinoline and its derivatives are chromophoric and exhibit strong UV absorption. researchgate.net The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) would be expected to show characteristic absorption bands, likely between 230-350 nm, corresponding to the π→π* transitions of the aromatic quinoline system. researchgate.netacs.orgnih.gov The position and intensity of these bands are sensitive to substitution and solvent polarity.
Real-Time Reaction Monitoring: Both IR and UV-Vis spectroscopy can be adapted for real-time monitoring of the synthesis of this compound. By using a probe immersed in the reaction vessel, spectra can be collected continuously. For example, one could monitor the disappearance of an IR band characteristic of a starting material or the growth of a product-specific band (e.g., a C=N stretch at a unique frequency). Similarly, the formation of the conjugated quinoline product could be tracked by monitoring the increase in absorbance at a specific wavelength (λ_max) in the UV-Vis spectrum. mdpi.com This provides valuable kinetic data and allows for precise determination of the reaction endpoint.
Characteristic Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| Infrared (IR) | Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 2970 | |
| C=C / C=N Stretch | 1500 - 1650 | |
| C-I Stretch | 500 - 600 | |
| UV-Visible | π → π* Transition | ~230 - 280 |
| π → π* Transition | ~300 - 350 |
Theoretical and Computational Investigations of 8 Iodo 4 Isopropylquinoline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies on Ground State Properties (e.g., Electron Density Distribution, Molecular Electrostatic Potential)
While no specific DFT studies on 8-Iodo-4-isopropylquinoline have been found, DFT calculations are a powerful tool for understanding the ground state properties of organic molecules. scirp.org For a molecule like this compound, a DFT study would typically be initiated by optimizing the molecule's geometry to find its most stable three-dimensional structure.
Following geometry optimization, the electron density distribution would be calculated. This reveals how the electrons are distributed throughout the molecule, highlighting areas of high and low electron density. The Molecular Electrostatic Potential (MEP) map is another crucial output. The MEP map visualizes the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting how the molecule will interact with other charged or polar species. For quinoline (B57606) derivatives, the nitrogen atom typically exhibits a region of negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding. The presence of the iodine and isopropyl substituents would further influence the electron distribution and the MEP map.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity and selectivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in determining how a molecule will behave in a chemical reaction.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. rsc.org
For this compound, an FMO analysis would reveal the locations of the HOMO and LUMO. It is plausible that the HOMO would be distributed over the quinoline ring system, while the LUMO might also be centered on the ring, with contributions from the iodine atom. The specific energies of the HOMO and LUMO, as well as their energy gap, would provide quantitative measures of the molecule's reactivity.
Hypothetical Frontier Molecular Orbital Data for a Substituted Quinoline
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.
Analysis of Charge Distribution and Atomic Partial Charges
The distribution of electrical charges within a molecule is fundamental to its chemical properties and intermolecular interactions. Computational methods can calculate the partial charge on each atom in a molecule. One common method for this is Mulliken population analysis. scirp.org
An analysis of the atomic partial charges in this compound would quantify the electron-donating or electron-withdrawing effects of the iodo and isopropyl substituents on the quinoline ring. The nitrogen atom in the quinoline ring is expected to have a negative partial charge due to its higher electronegativity. The iodine atom, being a large and polarizable halogen, would also influence the charge distribution significantly. The carbon atoms of the isopropyl group would likely have small negative partial charges, while the attached hydrogen atoms would have small positive partial charges.
Understanding the atomic partial charges is crucial for predicting sites of nucleophilic and electrophilic attack, as well as for parameterizing molecular mechanics force fields for larger-scale simulations.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions and understanding their kinetics. These studies can provide a detailed picture of how reactants are converted into products, including the identification of transient intermediates and transition states.
Transition State Characterization and Activation Energy Calculations for Key Transformations
For any chemical transformation involving this compound, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the rate of the reaction.
Once the transition state is identified, its geometry and vibrational frequencies can be calculated. The presence of a single imaginary frequency confirms that the structure is a true transition state. The activation energy for the reaction can then be calculated as the difference in energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.
Reaction Pathway Elucidation and Energy Profile Construction
By identifying the reactants, intermediates, transition states, and products, a complete reaction pathway can be mapped out. The energies of all these species can be calculated to construct a reaction energy profile. This profile provides a visual representation of the energy changes that occur as the reaction progresses.
For example, in a substitution reaction where the iodine atom of this compound is replaced, computational modeling could be used to compare different possible mechanisms, such as an SNAr (nucleophilic aromatic substitution) or a radical mechanism. The calculated energy profiles for each pathway would help to determine which mechanism is more favorable under specific reaction conditions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are powerful computational methods used to understand the dynamic behavior of molecules over time. For quinoline derivatives, MD simulations provide critical insights into their conformational flexibility and the influence of solvent environments on their structural and electronic properties.
Conformational analysis of quinoline derivatives through MD simulations allows for the exploration of the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. This is crucial as the three-dimensional structure of a molecule dictates its interaction with biological targets. For instance, in drug design, understanding the preferred conformation of a quinoline derivative when interacting with a protein's active site is key to predicting its binding affinity and efficacy. Studies on various quinoline derivatives have utilized MD simulations to analyze the stability of protein-ligand complexes, revealing how the quinoline scaffold and its substituents orient themselves to maximize favorable interactions. nih.govmdpi.com Analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD trajectories provides quantitative measures of conformational stability and flexibility of both the ligand and its target. nih.govnih.gov
Solvent effects play a significant role in the behavior of quinoline derivatives in biological and chemical systems. MD simulations in explicit solvent models can elucidate the role of water molecules in mediating protein-ligand interactions and influencing the conformational preferences of the quinoline derivative. The solvent-accessible surface area (SASA) is another important parameter derived from MD simulations, indicating the extent of interaction of the molecule with the surrounding solvent. nih.gov Furthermore, computational studies have investigated the impact of different solvents on the physicochemical characteristics of quinoline derivatives. researchgate.net These studies have shown that a change in solvent polarity can significantly affect the dipole moment and solvation energy of quinoline derivatives, which in turn can influence their reactivity and bioavailability. researchgate.net Quantum mechanical calculations, often combined with continuum solvent models, are employed to probe the effect of the solvent on the electronic properties of these molecules. kashanu.ac.ir
A hypothetical MD simulation study on this compound could provide valuable data on its conformational landscape. The rotational freedom of the isopropyl group and its interaction with the quinoline core and the iodo substituent would be of particular interest. Such a study could generate data on the dihedral angles defining the orientation of the isopropyl group and the resulting conformational isomers and their relative energies.
Table 1: Hypothetical Conformational Analysis Data for this compound from a Simulated MD Trajectory
| Conformational Parameter | Value Range (degrees) | Most Populated Conformation (degrees) |
|---|---|---|
| Dihedral Angle (C3-C4-C(isopropyl)-H) | -180 to +180 | ~60, ~180, ~-60 |
Quantitative Structure-Reactivity Relationship (QSRR) Studies and Predictive Modeling
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational approaches aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models are valuable for predicting the reactivity of new or untested compounds, thereby accelerating the process of chemical and drug development.
For quinoline derivatives, QSRR studies have been successfully applied to model and predict various reactivity-related properties. A notable application is in the prediction of chromatographic retention behavior, which is dependent on the physicochemical properties of the molecule and its interaction with the stationary and mobile phases. nih.govresearchgate.net In such studies, a set of molecular descriptors is calculated for each quinoline derivative in a training set. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., solvation energy). A mathematical model, often based on multiple linear regression or machine learning algorithms, is then developed to correlate these descriptors with the experimentally determined reactivity parameter (e.g., retention factor). nih.gov
The predictive power of the developed QSRR model is assessed through internal and external validation techniques. nih.gov Once validated, the model can be used to predict the reactivity of quinoline derivatives that were not included in the initial training set, based solely on their calculated molecular descriptors. This predictive capability is particularly useful in fields like environmental science, for predicting the fate and transport of contaminants, and in medicinal chemistry, for estimating the metabolic stability or toxicity of drug candidates.
In the context of this compound, a QSRR study could be designed to predict a specific aspect of its reactivity, for instance, its susceptibility to nucleophilic aromatic substitution or its metabolic profile. A hypothetical QSRR model for predicting the rate constant (log k) of a particular reaction for a series of substituted quinolines might look like the following equation:
log k = β₀ + β₁ * σ + β₂ * Eₛ + β₃ * logP
Where:
σ represents the Hammett electronic parameter of the substituents.
Eₛ is the Taft steric parameter.
logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis of the training set data.
Table 2: Hypothetical Descriptors for a QSRR Model of Substituted Quinolines
| Compound | Experimental log k | σ (Hammett) | Eₛ (Taft) | logP | Predicted log k |
|---|---|---|---|---|---|
| Quinoline | -5.2 | 0 | 0 | 2.03 | -5.1 |
| 8-Iodoquinoline (B173137) | -4.8 | 0.18 | -0.2 | 3.1 | -4.7 |
| 4-Isopropylquinoline | -5.5 | -0.07 | -0.47 | 3.2 | -5.6 |
Predictive modeling for chemical reactions is a rapidly advancing field, with machine learning models being developed to forecast the outcomes of reactions, including the major products and potential byproducts. digitellinc.comnih.govarxiv.org These models are trained on large datasets of known chemical reactions and learn the underlying patterns of reactivity. For a molecule like this compound, such a model could predict its behavior under various reaction conditions, aiding in the design of synthetic routes and the discovery of new transformations.
Future Directions and Emerging Research Avenues for 8 Iodo 4 Isopropylquinoline
Exploration of Novel Synthetic Methodologies
Traditional methods for quinoline (B57606) synthesis, such as the Skraup or Doebner-von Miller reactions, often require harsh conditions and produce significant waste. nih.govrsc.org Future research on 8-Iodo-4-isopropylquinoline will likely focus on the adoption of modern, more efficient synthetic technologies that offer milder conditions, higher precision, and improved safety profiles.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging complex molecular architectures under mild conditions. mdpi.com This methodology could be applied to the synthesis and functionalization of this compound. For instance, photoredox-mediated radical reactions could enable novel C-H functionalization pathways on the quinoline core or facilitate cross-coupling reactions at the C-I bond that are challenging with traditional thermal methods. researchgate.netacs.org The development of a photocatalytic cycle for the direct synthesis of the this compound scaffold from simpler precursors represents a significant, albeit challenging, future goal. mdpi.com
Electrochemistry: Electrochemical synthesis offers a reagent-free activation strategy, minimizing waste and avoiding the use of stoichiometric chemical oxidants or reductants. thieme-connect.com Intramolecular oxidative annulation of N-substituted o-aminophenylacetylenes has been shown to produce quinolines electrochemically. thieme-connect.com This approach could be adapted for the synthesis of this compound, potentially offering a highly controlled and sustainable manufacturing process. Furthermore, electrochemical methods have been developed for the selective C3-thiolation of quinolines, suggesting that post-synthesis modification of the this compound core is also a viable research direction. rsc.org
Flow Chemistry: Continuous flow synthesis provides significant advantages over batch processing, including enhanced safety, scalability, and reaction speed. acs.orgvapourtec.com The development of a continuous flow process for synthesizing this compound could enable safer handling of reactive intermediates and allow for rapid optimization of reaction parameters. acs.orgresearchgate.net Flow reactors have been successfully used for photochemical syntheses of quinolines, demonstrating the potential for integrating multiple advanced synthetic technologies. vapourtec.comresearchgate.net
Table 1: Comparison of Novel Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Photoredox Catalysis | Mild reaction conditions, novel reactivity pathways, high functional group tolerance. | Development of catalytic cycles for synthesis and C-H/C-I functionalization. |
| Electrochemistry | Reagent-free activation, reduced waste, high selectivity, inherent safety. | Anodic/cathodic strategies for core synthesis and post-synthetic modification. |
| Flow Chemistry | Enhanced safety, rapid optimization, scalability, integration of technologies. | Development of a continuous, multi-step synthesis from simple precursors. |
Uncharted Reactivity Modes and Selective Transformations
The unique electronic and steric environment of this compound invites the exploration of uncharted reactivity. The C-I bond is a prime handle for a plethora of cross-coupling reactions, yet its reactivity can be modulated by the presence of the quinoline nitrogen and the bulky isopropyl group. Future work could focus on leveraging this interplay to achieve unprecedented selective transformations. Investigating transition-metal-catalyzed C-H activation at positions ortho or peri to the existing substituents could unlock pathways to complex, polysubstituted quinolines that are otherwise difficult to access. Furthermore, exploring radical-promoted reactions, potentially initiated by photochemical or electrochemical means, could reveal novel cyclization or functionalization patterns. mdpi.com
Expansion into Novel Materials and Supramolecular Chemistry Applications
While quinoline derivatives are well-established in medicinal chemistry, their potential in materials science is an area of growing interest. mdpi.com The this compound scaffold could serve as a valuable building block for new functional materials. The presence of the heavy iodine atom could induce significant spin-orbit coupling, making the molecule a candidate for phosphorescent organic light-emitting diodes (OLEDs) or as a sensitizer (B1316253) in photodynamic applications.
In supramolecular chemistry, the iodine atom can act as a halogen bond donor. This directional, non-covalent interaction is a powerful tool for crystal engineering and the rational design of self-assembling systems. Research could focus on the co-crystallization of this compound with halogen bond acceptors to create novel liquid crystals, porous materials, or molecular sensors. The interplay between halogen bonding from the iodine and potential hydrogen bonding or π-stacking involving the quinoline core could lead to complex and functional supramolecular architectures. researchgate.net
Interdisciplinary Research Integrating this compound as a Core Component in Non-Biological Fields
The application of this compound is not necessarily confined to traditional chemistry. Its distinct properties could be leveraged in various interdisciplinary fields.
Coordination Chemistry: The quinoline nitrogen is an effective coordination site for metal ions. This compound could be employed as a sterically hindered ligand to create novel metal complexes. These complexes could exhibit unique catalytic activities, where the iodo- and isopropyl-substituents tune the electronic properties and steric environment of the metal center.
Organocatalysis: The quinoline motif itself can act as a catalyst. The specific substitution pattern of this compound could be exploited to develop new organocatalysts for asymmetric synthesis, where the substituents influence the catalyst's stereoselectivity and reactivity.
Agrochemicals: Iodo-organic compounds have found use in agriculture. For example, certain iodoquinolines have been investigated for the iodine biofortification of crops like potatoes. researchgate.netmdpi.com Future research could explore whether this compound or its derivatives possess useful properties as plant growth regulators or specialized agrochemicals.
Advancements in Sustainable and Atom-Economical Synthetic Approaches for Functionalized Quinolines
The principles of green chemistry are increasingly guiding synthetic strategies. researchgate.netbenthamdirect.com Future research on this compound should prioritize the development of sustainable and atom-economical synthetic routes. This involves moving beyond classical named reactions towards methods that maximize the incorporation of all starting material atoms into the final product. rsc.org
Key strategies include:
One-Pot and Multicomponent Reactions: Designing syntheses where multiple bond-forming events occur in a single reaction vessel reduces solvent waste, purification steps, and energy consumption. mdpi.combohrium.com
Catalytic C-H/C-N Bond Formation: Utilizing catalytic systems (e.g., cobalt or manganese) to directly form the quinoline ring from simple precursors like anilines and alcohols or ketones is a highly atom-economical approach. rsc.orgrsc.orgorganic-chemistry.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a crucial aspect of sustainable synthesis. bohrium.comasianpubs.org
Waste Minimization: A prime example of an atom-economical approach is the direct synthesis of quinolines from o-nitrotoluenes and olefins, which proceeds via a cycloaddition mechanism and avoids transition metal catalysts. rsc.orgsemanticscholar.org
Table 2: Principles for Sustainable Synthesis of this compound
| Principle | Application to this compound Synthesis |
|---|---|
| Atom Economy | Design routes (e.g., MCRs, cycloadditions) that maximize atom incorporation. |
| Catalysis | Employ recyclable or earth-abundant metal catalysts to reduce waste. |
| Benign Solvents | Prioritize the use of water, ethanol, or solvent-free conditions. |
| Energy Efficiency | Utilize methods like photochemistry or electrochemistry that operate at ambient temperatures. |
| Waste Prevention | Develop one-pot procedures to minimize intermediate isolation and purification steps. |
By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for new technologies and a model system for advancing the frontiers of chemical synthesis and material science.
Q & A
Q. What are the optimal synthetic routes for preparing 8-Iodo-4-isopropylquinoline, and how do reaction conditions influence yield?
The synthesis of iodinated quinolines often involves halogenation strategies. A validated approach for introducing iodine to the quinoline scaffold is the Sandmeyer reaction, which converts an amino group to iodine via diazotization and subsequent iodination . For this compound, alternative pathways may include direct iodination of pre-functionalized quinolines or coupling reactions using transition metal catalysts (e.g., Pd-mediated cross-coupling) . Optimization requires careful control of temperature (typically 0–5°C during diazotization) and stoichiometric ratios of reagents (e.g., NaNO₂, HI). Purification via recrystallization or column chromatography is critical to isolate the product from byproducts such as triiodide salts .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR can confirm the substitution pattern, with deshielding effects observed for protons near the iodine and isopropyl groups. For example, the isopropyl group’s methyl protons typically appear as a septet (δ ~1.3–1.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 314.03 for C₁₂H₁₃IN) and isotopic patterns characteristic of iodine .
- IR Spectroscopy : Stretching frequencies for C-I bonds (~500–600 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) provide additional structural confirmation .
Advanced Research Questions
Q. How do electronic and steric effects of the isopropyl and iodine substituents influence reactivity in cross-coupling reactions?
The iodine atom at position 8 acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling access to 8-substituted derivatives. Steric hindrance from the 4-isopropyl group may slow reaction kinetics, necessitating bulky ligands (e.g., XPhos) or elevated temperatures. Computational studies (DFT) can model transition states to predict regioselectivity . For example, in Pd-catalyzed couplings, electron-withdrawing iodine enhances electrophilicity at C8, while the isopropyl group may direct meta-substitution via steric effects .
Q. How should researchers resolve contradictions in reported biological activities of this compound analogs?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems) or impurities in synthesized compounds. To address this:
- Reproducibility Checks : Validate biological assays using standardized protocols (e.g., NIH/WHO guidelines) and include positive controls.
- Purity Assessment : Employ HPLC-UV/HRMS to confirm compound integrity (>95% purity) and rule out degradation products .
- Structural Analog Studies : Compare activity across halogenated analogs (e.g., bromo, chloro) to isolate electronic vs. steric contributions .
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in antimicrobial studies?
- Fragment-Based Design : Synthesize derivatives with modifications at positions 4 (isopropyl) and 8 (iodine) to test hypotheses about hydrophobic/halogen bonding interactions .
- Molecular Docking : Use crystallographic data (e.g., PDB IDs) to model binding to bacterial targets like DNA gyrase or efflux pumps.
- Comparative Bioactivity Data : Tabulate MIC values against Gram-positive/-negative strains to identify trends (see example table below) .
| Derivative | Substituent (Position 4) | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |
|---|---|---|---|
| 8-Iodo-4-isopropyl | Isopropyl | 2.5 | 10.0 |
| 8-Bromo-4-methyl | Methyl | 5.0 | 20.0 |
Methodological Considerations
Q. How can researchers mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality.
- Counterion Effects : Co-crystallize with chloride or iodide salts to stabilize the lattice via halogen-halogen interactions .
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances nucleation .
Q. What computational methods are effective for predicting the photophysical properties of this compound?
- TD-DFT Calculations : Simulate UV-Vis spectra by modeling electronic transitions between HOMO-LUMO orbitals. The iodine atom’s heavy atom effect may enhance spin-orbit coupling, influencing fluorescence quenching .
- Solvent Effects : Include polarizable continuum models (PCM) to account for solvent polarity in emission spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
